molecular formula C12H11NO2 B2454223 (2S)-2-Quinolin-8-ylpropanoic acid CAS No. 2248174-27-6

(2S)-2-Quinolin-8-ylpropanoic acid

Numéro de catalogue: B2454223
Numéro CAS: 2248174-27-6
Poids moléculaire: 201.225
Clé InChI: MZMYLTHSCQNJAQ-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-Quinolin-8-ylpropanoic acid: is a chiral compound with a quinoline moiety attached to a propanoic acid group

Propriétés

IUPAC Name

(2S)-2-quinolin-8-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMYLTHSCQNJAQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chiral Center Establishment

The (2S) configuration is typically introduced via:

  • Asymmetric catalysis : Rhodium(I)- or copper-mediated 1,4-additions to α,β-unsaturated carbonyl precursors.
  • Epimerization : Base-induced racemization followed by chiral resolution, as demonstrated in the conversion of (±)-cis-25 to enantiopure intermediates.

Quinoline Ring Construction

Two primary routes dominate:

  • Skraup-Doebner-Von Miller Synthesis : Cyclocondensation of aniline derivatives with glycerol and sulfuric acid, though limited by harsh conditions.
  • Transition Metal-Catalyzed C-H Activation : Direct arylation of proline derivatives using palladium or ruthenium catalysts, enabling modular quinoline assembly.

Detailed Methodologies

Patent-Based Industrial Synthesis (CN102924374B)

The Chinese patent outlines a five-step protocol from isatin:

Step Reaction Conditions Yield
1 Isatin + acetone NaOH, H₂O, 25–35°C, 5–15 h 85%
2 Aldol addition Phenylaldehyde, 100°C, 3 h 85%
3 Dehydration Acetic anhydride, 120°C, 2–8 h 70%
4 Oxidation (KMnO₄/NaOH) 35–45°C, 2–8 h 90%
5 Decarboxylation m-Xylene, reflux 95%

This method prioritizes cost-effectiveness and scalability, utilizing inexpensive reagents like potassium permanganate.

Academic Routes (PMC7227796)

A stereoselective approach employs:

  • Enantiopure enone intermediates : 1,4-Addition of aryl cuprates to enone 10 yields adduct 11 (84%), followed by lactam reduction and oxidation to diacid 12a (52% over two steps).
  • C-H activation-arylation : Directed by 8-aminoquinoline, palladium-catalyzed arylation achieves 45% yield for intermediate 29 , with subsequent epimerization under basic conditions.

Optimization Techniques

Solvent-Free Reactions

Microwave-assisted, solvent-free protocols reduce reaction times from hours to minutes while improving yields by 15–20% compared to traditional methods.

One-Pot Modular Synthesis

Sequential C-H activation, arylation, and deprotection in a single reactor minimize intermediate purification, as exemplified in the synthesis of 28a (21% overall yield).

Analytical Characterization

Critical quality control metrics include:

  • Chiral HPLC : Confirmation of enantiomeric excess (>99% for (2S) configuration).
  • X-ray crystallography : Structural validation of the quinoline-propanoic acid conjugate.
  • ²H NMR : Monitoring deuterium incorporation during epimerization.

Applications and Derivatives

Biological Activity

(2S)-2-Quinolin-8-ylpropanoic acid derivatives exhibit potent inhibition of ionotropic glutamate receptors (GluK1–3), with IC₅₀ values as low as 0.16 µM.

Synthetic Utility

The carboxylic acid moiety enables conjugation to amino acids (e.g., 8a–s ) via EDCI/HOBt-mediated coupling, broadening applications in peptidomimetics.

Applications De Recherche Scientifique

Chemistry: (2S)-2-Quinolin-8-ylpropanoic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can have applications in catalysis and drug development .

Medicine: The compound’s quinoline moiety is of interest in medicinal chemistry due to its presence in many biologically active molecules. It is being investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .

Q & A

Q. What are the optimized synthesis protocols for (2S)-2-Quinolin-8-ylpropanoic acid?

Synthesis typically involves multi-step reactions, including cyclization of quinoline precursors and stereoselective coupling with propanoic acid derivatives. Key steps require precise temperature control (e.g., 60–80°C) and pH adjustments to stabilize intermediates. Catalysts such as palladium complexes may enhance yield in coupling reactions. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers ensure enantiomeric purity during synthesis?

Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are essential to isolate the (2S)-enantiomer. Monitoring optical rotation and circular dichroism (CD) spectroscopy can validate stereochemical integrity. Use of chiral auxiliaries during synthesis may also reduce racemization risks .

Q. What analytical methods are recommended for characterizing this compound?

Advanced spectroscopic techniques include:

  • 1H/13C NMR : To confirm quinoline ring substitution patterns and propanoic acid linkage.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
  • X-ray crystallography : To resolve ambiguities in stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability issues. To address this:

  • Standardize assay conditions (e.g., buffer pH, incubation time).
  • Conduct stability studies under physiological conditions (37°C, pH 7.4) to assess degradation.
  • Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies are effective for studying interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with proteins/enzymes.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.
  • Molecular Dynamics Simulations : Predicts binding modes and identifies key residues in target proteins .

Q. How can stereochemical stability be maintained during derivatization reactions?

Avoid harsh conditions (e.g., strong acids/bases) that promote racemization. Use mild reagents like EDC/HOBt for carboxylate activation. Monitor reactions with chiral stationary phase GC/MS to detect configuration changes .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS.
  • Pharmacokinetic Studies : Measure bioavailability and tissue distribution in animal models.
  • Proteomic Analysis : Assess target engagement in vivo using affinity pull-down assays .

Methodological Best Practices

Q. How should researchers design experiments to validate mechanistic hypotheses?

  • Control Groups : Include negative (e.g., enantiomerically inverted compound) and positive controls.
  • Dose-Response Curves : Establish EC50/IC50 values across ≥5 concentrations.
  • Reproducibility Checks : Repeat experiments in triplicate across independent labs .

Q. What purification techniques are optimal for scaling up production?

  • Flash Chromatography : Reduces time while maintaining purity for gram-scale synthesis.
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve yield.
  • Countercurrent Distribution : Separates closely related impurities in multi-gram batches .

Q. How can computational tools enhance research on this compound?

  • Docking Simulations : Predict binding poses with targets like quinoline-binding enzymes.
  • QSAR Modeling : Correlate structural modifications (e.g., substituent effects) with activity.
  • ADMET Prediction : Estimate toxicity and metabolic pathways using tools like SwissADME .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.